2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one
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Overview
Description
2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chlorophenyl group, a methylsulfanyl group, and a methylpyrimidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one typically involves the reaction of 4-chlorobenzyl mercaptan with 5-methylpyrimidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrimidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
5-Bromo-6-phenylisocytosine: Used as an immunomodulator and in the treatment of bladder cancer.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities
Uniqueness
2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorophenyl and methylsulfanyl groups provide opportunities for further functionalization and derivatization, making it a versatile compound for various applications .
Properties
CAS No. |
91397-93-2 |
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Molecular Formula |
C12H11ClN2OS |
Molecular Weight |
266.75 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-6-14-12(15-11(8)16)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16) |
InChI Key |
ARUNNBCNRBGBFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(NC1=O)SCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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